molecular formula C6H2N8O B274042 4-oxa-1,3,5,7,9,10,13,14-octazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,5,8,10,12,14-hexaene

4-oxa-1,3,5,7,9,10,13,14-octazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,5,8,10,12,14-hexaene

Cat. No.: B274042
M. Wt: 202.13 g/mol
InChI Key: NJETUMFBZNZFTF-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and fused ring systems. The presence of these heteroatoms and the overall molecular architecture endow the compound with distinctive chemical and physical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine typically involves multi-step reactions that include the formation of intermediate compounds. One common approach is the cyclization of precursor molecules containing the necessary functional groups. For instance, the reaction of 3,4-diaminofurazan with suitable dicarbonyl compounds can lead to the formation of the oxadiazole ring, followed by further cyclization to form the triazole and pyrazine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, [1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

It may serve as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors that interact with nitrogen-containing heterocycles .

Industry

In industry, the compound’s properties make it suitable for use in the development of high-performance materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific desired properties.

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine involves its interaction with molecular targets through its nitrogen atoms and ring systems. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with fused rings and multiple nitrogen atoms, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,5-Oxadiazolo[3,4-b]pyrazine
  • 1,2,3-Triazolo[4,5-b]pyrazine

Uniqueness

What sets [1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3’,4’-c]pyrazine apart is its specific arrangement of rings and nitrogen atoms, which confer unique electronic properties and reactivity. This makes it particularly valuable for applications requiring precise control over molecular interactions and stability .

Properties

Molecular Formula

C6H2N8O

Molecular Weight

202.13 g/mol

IUPAC Name

4-oxa-1,3,5,7,9,10,13,14-octazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,5,8,10,12,14-hexaene

InChI

InChI=1S/C6H2N8O/c1-7-9-3-4-10-8-2-14(4)6-5(13(1)3)11-15-12-6/h1-2H

InChI Key

NJETUMFBZNZFTF-UHFFFAOYSA-N

SMILES

C1=NN=C2N1C3=NON=C3N4C2=NN=C4

Canonical SMILES

C1=NN=C2N1C3=NON=C3N4C2=NN=C4

Origin of Product

United States

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